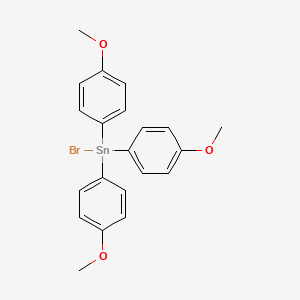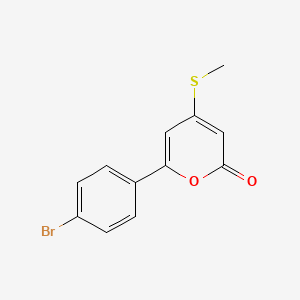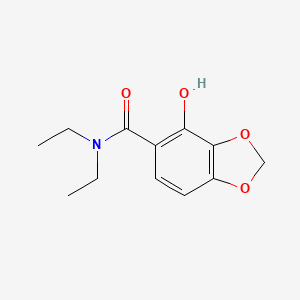
1-(Benzenesulfonyl)pyridin-1-ium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)pyridin-1-ium fluoride is a chemical compound that features a pyridinium ion bonded to a benzenesulfonyl group and a fluoride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)pyridin-1-ium fluoride typically involves the reaction of pyridine with benzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate to facilitate the reaction between pyridine and benzenesulfonyl fluoride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)pyridin-1-ium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzenesulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation reactions can produce sulfonyl oxides .
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)pyridin-1-ium fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)pyridin-1-ium fluoride involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The benzenesulfonyl group is particularly effective in forming covalent bonds with amino acid residues such as serine, leading to enzyme inactivation .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl chloride: Similar in structure but contains a chloride ion instead of a fluoride ion.
Pyridinium chloride: Contains a chloride ion instead of a benzenesulfonyl group.
Sulfonyl fluorides: A broader class of compounds that include various sulfonyl groups bonded to fluoride ions.
Uniqueness: 1-(Benzenesulfonyl)pyridin-1-ium fluoride is unique due to the combination of the pyridinium ion and the benzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
134857-63-9 |
|---|---|
Molekularformel |
C11H10FNO2S |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)pyridin-1-ium;fluoride |
InChI |
InChI=1S/C11H10NO2S.FH/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 |
InChI-Schlüssel |
FTMMWSCAPHWFMS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=CC=C2.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)


![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)





![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)

